molecular formula C28H20ClNO4S3 B1662987 [4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate CAS No. 1000700-26-4

[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

Cat. No. B1662987
M. Wt: 566.1 g/mol
InChI Key: SJLZXDOBSHEDIF-UHFFFAOYSA-N
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Description

The compound is known by its molecular formula C28H20ClNO4S3 and has a molecular weight of 566.1 g/mol . It was first created on February 12, 2015 .


Molecular Structure Analysis

The compound’s IUPAC name is 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-2-[4-(5-sulfanylidenedithiol-3-yl)phenyl]acetic acid . The InChI representation of the molecule is InChI=1S/C28H20ClNO4S3/c1-15-25(26(28(32)33)17-5-3-16(4-6-17)23-14-24(35)37-36-23)21-13-20(34-2)11-12-22(21)30(15)27(31)18-7-9-19(29)10-8-18/h3-14,26H,1-2H3,(H,32,33) .


Physical And Chemical Properties Analysis

The compound has a XLogP3 value of 6.8, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The topological polar surface area is 151 Ų . The compound has a complexity of 915 .

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids: Research has shown the hydrolytic transformations of related phenyloxy(or sulfanyl)acetic acids under specific conditions, leading to the formation of N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids. This synthesis is a key step in the development of derivatives for potential scientific applications (Rudyakova et al., 2006).

Pharmacological Potential

  • Computational and Pharmacological Evaluation: A study on novel derivatives including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide showed promising pharmacological potential. The compound demonstrated binding and moderate inhibitory effects in assays related to tumor inhibition and anti-inflammatory actions (Faheem, 2018).

Chemical Properties and Reactions

  • Synthesis of Indomethacin Derivatives: Research includes the synthesis of novel compounds like 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides. These derivatives have been tested for their properties, particularly in relation to cyclooxygenase inhibition (Shi et al., 2012).

Potential in Anticancer Studies

  • Organotin Derivatives of Indomethacin: Organotin derivatives of indomethacin (which includes similar chemical structures) have been synthesized and characterized, revealing cytotoxic properties against certain cancer cell lines. This indicates potential applications in anticancer research (Camacho-Camacho et al., 2008).

Antimicrobial and Fungicidal Activity

  • Novel Pyrazole Derivatives: Synthesis of novel 1-aryl-3-oxypyrazoles containing similar chemical structures showed moderate fungicidal activity against certain pathogens, highlighting the compound’s potential in antimicrobial research (Liu et al., 2014).

properties

IUPAC Name

[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClNO4S3/c1-16-22(14-26(31)34-20-9-5-17(6-10-20)25-15-27(35)37-36-25)23-13-21(33-2)11-12-24(23)30(16)28(32)18-3-7-19(29)8-4-18/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLZXDOBSHEDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=C(C=C4)C5=CC(=S)SS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClNO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648590
Record name 4-(3-Sulfanylidene-3H-1,2-dithiol-5-yl)phenyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

CAS RN

1000700-26-4
Record name 4-(3-Sulfanylidene-3H-1,2-dithiol-5-yl)phenyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
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[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
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[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

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